(E)-1,4-Bis(-4-bromostyryl)benzene
Description
(E)-1,4-Bis(-4-bromostyryl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with trans-configured styryl groups, each bearing a bromine atom at the para position of the phenyl moiety. This structure confers rigidity and planar geometry, making it a candidate for applications in optoelectronic materials and supramolecular assemblies. Its bromine substituents enhance intermolecular halogen bonding and polarizability, while the extended π-conjugation system enables unique photophysical properties.
Properties
Molecular Formula |
C22H16Br2 |
|---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
1,4-bis[(E)-2-(4-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C22H16Br2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-16H/b7-5+,8-6+ |
InChI Key |
BQWLFSFPVKOGNS-KQQUZDAGSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Benzene Derivatives
1,4-Bis(iodomethyl)benzene ()
- Structure : Benzene with iodomethyl (-CH₂I) groups at 1,4-positions.
- Key Interactions :
- I⋯I interactions : Short contacts (type II halogen bonding) form layered crystal structures.
- C-H⋯I hydrogen bonds : Stabilize the supramolecular arrangement.
- Reactivity : Iodine substituents exhibit higher leaving-group ability compared to bromine, making this compound reactive in polymerization and cross-coupling reactions.
- Synthesis : Prepared via halogen exchange (bromine → iodine) using NaI in acetone .
(E)-1,4-Bis(-4-bromostyryl)benzene (Inferred from Analogues)
- Structure : Bromine at the styryl phenyl termini instead of iodine.
- Key Interactions :
- Br⋯Br interactions : Weaker than I⋯I due to smaller atomic radius and lower polarizability.
- π-π stacking : Enhanced by planar styryl groups.
- Reactivity : Bromine offers moderate reactivity in Suzuki-Miyaura couplings, balancing stability and utility in synthesis.
Heterocyclic Analogues
1,4-Bis(imidazol-1-yl)benzene ()
- Structure : Benzene with imidazole rings at 1,4-positions.
- Key Interactions :
- O-H⋯N hydrogen bonds : Link imidazole and carboxylic acid groups (bond length: 2.608 Å, angle: 178°).
- C-H⋯O and π-π interactions : Stabilize 2D layers and 3D frameworks.
- Applications : Used in supramolecular gels and coordination polymers due to directional hydrogen bonding .
Comparison with (E)-1,4-Bis(-4-bromostyryl)benzene :
- Electronic Effects: Bromine’s electron-withdrawing nature contrasts with imidazole’s electron-rich N-donor sites.
- Structural Flexibility : Styryl groups in the brominated compound enforce rigidity, whereas imidazole allows conformational adaptability.
Carboxylate-Functionalized Derivatives
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene ()
- Structure : Benzene with carboxy-oxo-propenyl substituents.
- Computational Insights: Polarizability: MP2/6-31G calculations predict high hyperpolarizability due to conjugated enone systems. Accuracy: Smaller basis sets (e.g., 6-31G) suffice for property prediction in π-extended systems .
Data Tables
Table 1: Structural and Interaction Comparison
Research Findings and Trends
- Halogen Effects : Bromine’s intermediate size and polarizability between chlorine and iodine balance reactivity and stability. Iodine derivatives favor stronger halogen bonding but suffer from lower thermal stability .
- Supramolecular Design : Rigid bromostyryl backbones enable predictable crystal packing, whereas flexible linkers (e.g., imidazole) allow adaptive frameworks .
- Computational Guidance : MP2/6-31G methods reliably model conjugation-dominated systems, aiding property prediction for brominated aromatics .
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